Predicted Lipophilicity: Ortho-Bromo vs. Non-Halogenated Parent
In silico lipophilicity comparison using the XLogP3-AA algorithm reveals that 2-(2-bromophenyl)-2-(dimethylamino)acetic acid has a predicted LogP of 0 [1], whereas the non-brominated parent, 2-(dimethylamino)-2-phenylacetic acid, has a predicted XLogP3-AA of -0.7 [2]. This +0.7 log unit increase reflects the lipophilic contribution of the ortho-bromine substituent, potentially altering membrane permeability and protein binding characteristics relative to the unsubstituted scaffold.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0 |
| Comparator Or Baseline | 2-(Dimethylamino)-2-phenylacetic acid (CAS 14758-99-7): XLogP3-AA = -0.7 |
| Quantified Difference | ΔLogP = +0.7 log units |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
The increased lipophilicity of the ortho-bromo compound broadens its suitability for hydrophobic pocket targeting in medicinal chemistry campaigns compared to the non-halogenated analog, directly informing lead optimization selection.
- [1] PubChem. Compound Summary for CID 43803205: 2-(2-Bromophenyl)-2-(dimethylamino)acetic acid, Computed Properties. National Library of Medicine, 2025. View Source
- [2] PubChem. Compound Summary for CID 97972: 2-(Dimethylamino)-2-phenylacetic acid, Computed Properties. National Library of Medicine, 2025. View Source
